
4-(3-Chloro-4-hydroxyphenyl)-4-oxobutanoic acid
Overview
Description
Synthesis Analysis
The synthesis of related compounds has been studied. For instance, the fungal metabolite 3-chloro-4-hydroxyphenylacetic acid was utilized in the generation of a unique drug-like screening library using parallel solution-phase synthesis .Molecular Structure Analysis
The molecular structure of a similar compound, “3-Chloro-4-hydroxyphenylboronic acid”, has been reported. Its molecular formula is C6H6BClO3, with an average mass of 172.374 Da and a monoisotopic mass of 172.009857 Da .Scientific Research Applications
Catalytic Synthesis Reactions
4-(3-Chloro-4-hydroxyphenyl)-4-oxobutanoic acid and its derivatives are utilized in various catalytic synthesis reactions. For instance, Kiyani and Ghorbani (2015) demonstrated the use of similar compounds in the efficient synthesis of 4H-isoxazol-5-ones using a multi-component reaction catalyzed by boric acid in an aqueous medium, highlighting its efficiency and high yield (Kiyani & Ghorbani, 2015).
Enzymatic Reduction in Organic Solvents
Research by Shimizu et al. (1990) explored the enzymatic reduction of ethyl 4-chloro-3-oxobutanoate, a compound closely related to this compound, in an organic solvent-water diphasic system. This process utilized microbial aldehyde reductase and was aimed at overcoming the instability of the substrate in aqueous systems (Shimizu et al., 1990).
Properties
IUPAC Name |
4-(3-chloro-4-hydroxyphenyl)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO4/c11-7-5-6(1-2-9(7)13)8(12)3-4-10(14)15/h1-2,5,13H,3-4H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYLRYQUIDMFJHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CCC(=O)O)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


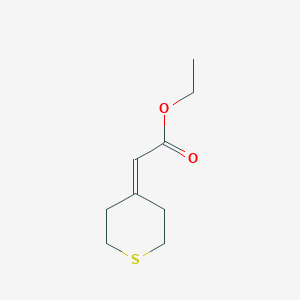
![Ethyl 2-[(1-phenylethyl)amino]acetate](/img/structure/B3272495.png)
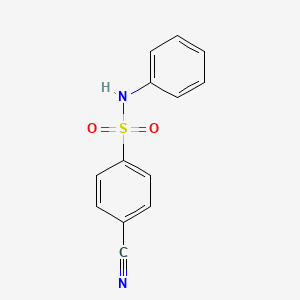

amino}prop-2-enoate](/img/structure/B3272517.png)
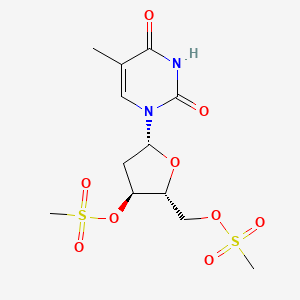

![4,6-Dichloro-5-methylthieno[2,3-d]pyrimidine](/img/structure/B3272532.png)
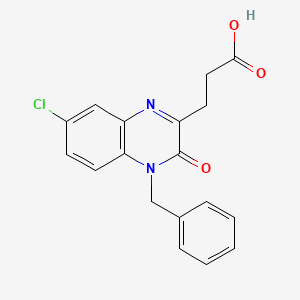

![3-(6-Chloro-imidazo[2,1-b]thiazol-5-yl)acrylic acid](/img/structure/B3272545.png)
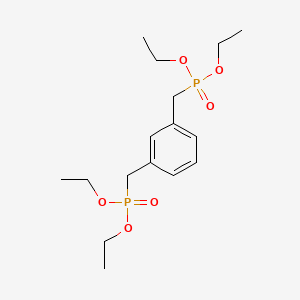
![[(1R,2S)-2-aminocyclohexyl]methanol](/img/structure/B3272559.png)
![Methyl benzo[c]isothiazole-4-carboxylate](/img/structure/B3272564.png)
